molecular formula C8H10 B049714 1,3-Di((113C)methyl)benzene CAS No. 117713-57-2

1,3-Di((113C)methyl)benzene

Cat. No. B049714
M. Wt: 108.15 g/mol
InChI Key: IVSZLXZYQVIEFR-ZDOIIHCHSA-N
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Description

1,3-Di((113C)methyl)benzene, also known as m-Xylene, m-Dimethylbenzene, m-Xylol, 1,3-Dimethylbenzene, 1,3-Xylene, 2,4-Xylene, m-Methyltoluene, meta-Xylene, is a chemical compound with the formula C8H10 . It has a molecular weight of 106.1650 .


Synthesis Analysis

The synthesis of benzene derivatives like 1,3-Di((113C)methyl)benzene often involves the effect of directing groups and the order of reactions can change the products produced . For instance, from benzene, two reactions, an acylation and a bromination, can be used to synthesize such compounds .


Molecular Structure Analysis

The molecular structure of 1,3-Di((113C)methyl)benzene can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s molecular arrangement .


Chemical Reactions Analysis

The chemical reactions involving 1,3-Di((113C)methyl)benzene can be complex and varied . The compound can undergo various reactions, including gas phase thermochemistry reactions, condensed phase thermochemistry reactions, and reaction thermochemistry data .


Physical And Chemical Properties Analysis

1,3-Di((113C)methyl)benzene has several physical and chemical properties that can be analyzed. It has a specific molecular weight and a defined chemical structure . Other properties such as density, melting point, boiling point can be found in its Material Safety Data Sheet (MSDS) .

Safety And Hazards

The safety and hazards of 1,3-Di((113C)methyl)benzene can be found in its MSDS . It’s important to handle this compound with care, following all safety guidelines to avoid any potential risks .

properties

IUPAC Name

1,3-di((113C)methyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSZLXZYQVIEFR-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C1=CC(=CC=C1)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583887
Record name 1,3-Bis[(~13~C)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Xylene-dimethyl-13C2

CAS RN

117713-57-2
Record name 1,3-Di(methyl-13C)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117713-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis[(~13~C)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117713-57-2
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